1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2/c19-12-2-1-3-15(8-12)25-10-14(9-16(25)26)24-17(27)23-13-6-4-11(5-7-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOPOIXEXMHIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and subsequent functionalization with fluorinated phenyl groups. Common synthetic routes include:
Step 1: Formation of the pyrrolidinone ring through cyclization reactions.
Step 2: Introduction of the 3-fluorophenyl group via nucleophilic substitution reactions.
Step 3: Attachment of the 4-(trifluoromethyl)phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea
- 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea
- 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
Uniqueness
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of both fluorinated phenyl groups and a pyrrolidinone ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of diaryl ureas, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound is characterized by:
- A pyrrolidinone ring .
- A fluorophenyl group .
- A trifluoromethylphenyl group .
The presence of fluorine atoms in the structure enhances its electronic properties, potentially influencing its biological activity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study utilizing similar urea derivatives showed promising results in inhibiting the growth of lung cancer (A549) and colorectal cancer (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anticancer agents like sorafenib, indicating their potential as therapeutic agents .
Table 1: Antiproliferative Activity of Analogous Compounds
| Compound Name | IC50 (A549) | IC50 (HCT-116) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | 2.39 ± 0.10 μM | 3.90 ± 0.33 μM |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The urea moiety is crucial for binding interactions, facilitating hydrogen bonding with target proteins, which can lead to downstream signaling alterations critical for tumor growth regulation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption and distribution characteristics, although detailed pharmacokinetic data remain sparse.
Toxicological assessments are also crucial, especially given the presence of multiple fluorine atoms, which can influence metabolic pathways and toxicity profiles. Ongoing research aims to elucidate these aspects further.
Case Study: Antiproliferative Evaluation
In a comparative study, various diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines using the MTT assay. The findings indicated that modifications in substituents significantly affected the compounds' potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Table 2: Structure-Activity Relationships
| Substituent Type | Activity Level |
|---|---|
| Trifluoromethyl | High |
| Chlorophenyl | Moderate |
| Methylphenyl | Low |
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Answer:
The primary synthetic route involves urea bond formation via isocyanate coupling. For example, reacting a pyrrolidinone precursor (e.g., 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine) with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane at room temperature . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Stoichiometry : Excess isocyanate (1.1 eq) ensures complete conversion.
- Catalysis : Base catalysts (e.g., triethylamine) may accelerate urea formation.
Optimization via Design of Experiments (DoE) can systematically evaluate factors like temperature, reaction time, and molar ratios to maximize yield .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous fluorophenyl urea derivatives, studies reveal:
- Hydrogen bonding : Urea NH groups form H-bonds with carbonyl oxygen atoms (e.g., C=O of pyrrolidinone), creating a planar network .
- Fluorine interactions : C-F···π interactions between fluorophenyl and aromatic rings contribute to packing stability .
- Van der Waals forces : Trifluoromethyl groups enhance hydrophobic packing .
Advanced: How can computational methods predict reactivity and regioselectivity in fluorophenyl-substituted pyrrolidinone derivatives during urea formation?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches (e.g., IRC analysis) model transition states and activation barriers. For example:
- Electrostatic potential maps identify nucleophilic/electrophilic sites on the pyrrolidinone amine .
- Solvent effects are modeled via COSMO-RS to assess solvation energy impacts on regioselectivity .
- Machine learning (e.g., ICReDD’s workflow) integrates computational data with experimental validation to refine predictions .
Advanced: What methodologies resolve contradictions in reported biological activity data across different assay systems?
Answer:
- Standardized protocols : Use identical cell lines, incubation times, and controls to minimize variability .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays.
- Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies in IC₅₀ values from heterogeneous datasets .
Advanced: What strategies optimize solubility and bioavailability without compromising pharmacological activity?
Answer:
- Salt formation : Introduce counterions (e.g., hydrochloride) to enhance aqueous solubility .
- Co-crystallization : Engineer crystal lattices with co-formers (e.g., succinic acid) to improve dissolution .
- Prodrug design : Mask polar groups (e.g., urea NH) with enzymatically cleavable esters .
Physicochemical profiling (logP, PSA) guides modifications while preserving target binding .
Basic: What analytical techniques are critical for purity assessment and structural confirmation?
Answer:
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., unreacted isocyanate) .
- NMR : ¹⁹F NMR confirms fluorophenyl and trifluoromethyl group integration .
- Elemental analysis : Validates molecular formula (e.g., C₁₉H₁₅F₄N₃O₂) .
Advanced: How do structural modifications at the 3-fluorophenyl or trifluoromethyl positions affect target binding affinity and selectivity?
Answer:
- SAR studies : Replace 3-fluorophenyl with chloro or methoxy groups to assess steric/electronic effects on binding .
- Molecular docking : Simulate interactions with target pockets (e.g., kinase ATP-binding sites) to predict affinity changes .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic impacts (ΔH, ΔS) of substituent modifications .
Advanced: How are membrane separation technologies applied to isolate this compound during large-scale synthesis?
Answer:
- Nanofiltration : Separate urea derivatives from smaller byproducts using membranes with 300–500 Da MWCO .
- Simulated moving bed (SMB) chromatography : Optimize enantiomeric purity for chiral intermediates .
- Process modeling : CFD simulations predict mass transfer efficiency in membrane reactors .
Basic: What safety considerations are critical when handling fluorinated urea derivatives?
Answer:
- Toxicological screening : Assess acute toxicity (LD₅₀) and mutagenicity (Ames test) early in development .
- Personal protective equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to minimize exposure .
- Waste management : Neutralize reactive intermediates (e.g., isocyanates) before disposal .
Advanced: How is reaction engineering applied to scale up synthesis while maintaining regiochemical control?
Answer:
- Microreactor systems : Enhance heat/mass transfer for exothermic urea formation steps .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Kinetic modeling : Fit rate constants to Arrhenius equations to predict scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
